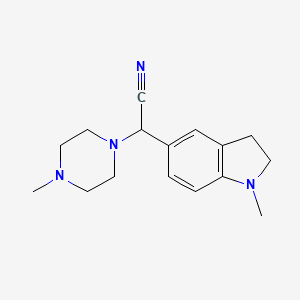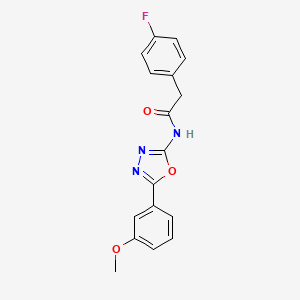
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile is a chemical compound with potential applications in scientific research. This compound is a member of the acetonitrile family and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. Additionally, this compound may act by modulating certain signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects:
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective properties. However, this compound has some limitations for lab experiments. This compound is not very water-soluble, which may limit its use in certain experiments. Additionally, this compound may have some toxicity at high concentrations, which may limit its use in certain cell culture experiments.
Orientations Futures
For the study of this compound include further investigation of its mechanism of action, potential use in combination with other agents, animal studies, and drug development.
Méthodes De Synthèse
The synthesis of 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has been achieved using different methods. One of the methods involves the reaction of 1-methyl-5-nitroindole with 4-methylpiperazine in the presence of potassium carbonate and copper powder. The reaction mixture is refluxed in acetonitrile to yield the desired product. Another method involves the reaction of 1-methyl-5-nitroindole with 4-methylpiperazine in the presence of sodium hydride and acetonitrile. The reaction mixture is heated under reflux to give the desired product.
Applications De Recherche Scientifique
2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile has potential applications in scientific research. This compound has been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce inflammation in animal models of inflammation. Moreover, this compound has been studied for its potential use in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-18-7-9-20(10-8-18)16(12-17)13-3-4-15-14(11-13)5-6-19(15)2/h3-4,11,16H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVOXEBKRIPQAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C#N)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)


![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)

![Tert-butyl 2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2401810.png)
![7-(4-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2401812.png)
![N-(3,4-dichlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2401813.png)
![1,3-Dimethyl-8-[(4-methylpiperidyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2401814.png)
![1-(4-Fluorophenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2401816.png)


![6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B2401819.png)
